molecular formula C11H10N4O2 B2718129 6-hydroxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide CAS No. 2034226-59-8

6-hydroxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2718129
CAS No.: 2034226-59-8
M. Wt: 230.227
InChI Key: KXEGIXLNFRYSLU-UHFFFAOYSA-N
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Description

6-Hydroxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that features both pyrimidine and pyridine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of hydroxyl and carboxamide functional groups contributes to its reactivity and potential for forming hydrogen bonds, which can be crucial for its interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or peracids.

    Attachment of the Pyridine Ring: The pyridine ring can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable pyridine derivative and a halogenated pyrimidine intermediate.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control of reaction conditions, employing catalysts to increase reaction efficiency, and implementing purification techniques like crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group, using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

    Substitution: The pyridine and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, borane, sodium borohydride.

    Coupling Reagents: Palladium catalysts for Suzuki or Heck reactions, dehydrating agents for amidation.

Major Products

    Oxidation: Formation of ketones or aldehydes from the hydroxyl group.

    Reduction: Formation of primary or secondary amines from the carboxamide group.

    Substitution: Formation of various substituted pyridine or pyrimidine derivatives.

Scientific Research Applications

6-Hydroxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with enzymes and receptors, which could lead to the development of new drugs.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxamide groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The pyridine and pyrimidine rings can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide: Lacks the methyl group on the pyridine ring, which may affect its binding affinity and biological activity.

    6-Hydroxy-N-(5-chloropyridin-2-yl)pyrimidine-4-carboxamide: Contains a chlorine substituent, which can influence its reactivity and potential toxicity.

    6-Hydroxy-N-(5-ethylpyridin-2-yl)pyrimidine-4-carboxamide: Has an ethyl group instead of a methyl group, which can alter its hydrophobicity and pharmacokinetic properties.

Uniqueness

6-Hydroxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide is unique due to the presence of the methyl group on the pyridine ring, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may also influence its binding interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(5-methylpyridin-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-7-2-3-9(12-5-7)15-11(17)8-4-10(16)14-6-13-8/h2-6H,1H3,(H,12,15,17)(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEGIXLNFRYSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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